

Molecular weight and formula of (2-Chlorophenyl)diphenyl-methanol-d5

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Compound of Interest

Compound Name: (2-Chlorophenyl)diphenyl-methanol-d5

Cat. No.: B15600333

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An In-depth Technical Guide to (2-Chlorophenyl)diphenyl-methanol-d5

This technical guide provides a comprehensive overview of **(2-Chlorophenyl)diphenyl-methanol-d5**, a deuterated analog of a clotrimazole-related compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies. This document details the physicochemical properties, synthesis of its non-deuterated precursor, and its primary application as an internal standard in quantitative analysis.

Physicochemical Properties

(2-Chlorophenyl)diphenyl-methanol-d5 is a stable isotope-labeled form of (2-Chlorophenyl)diphenylmethanol. The incorporation of five deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is essential for its use in mass spectrometry-based assays.

Property	Value
Molecular Formula	C ₁₉ H ₁₀ D ₅ ClO ^[1]
Molecular Weight	299.81 g/mol ^[1]
Appearance	White to off-white solid
Purity (typical)	≥98%

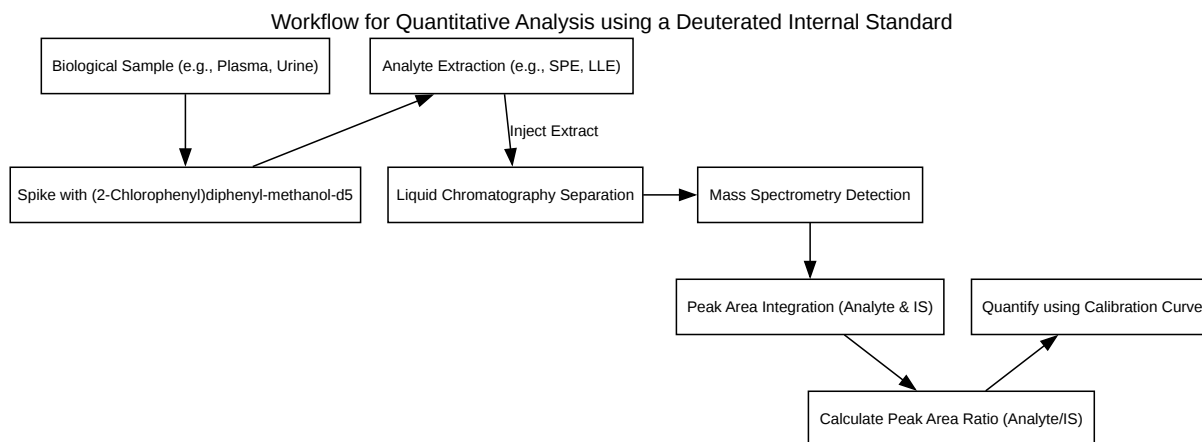
Application in Quantitative Analysis

The primary application of **(2-Chlorophenyl)diphenyl-methanol-d5** is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} In bioanalytical methods, an ideal internal standard co-elutes with the analyte of interest, has the same extraction recovery, and a similar ionization response in mass spectrometry.^[3]

Deuterated standards are considered the "gold standard" for LC-MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, allowing for accurate correction of variations during sample preparation and analysis.^[4] The use of a stable isotope-labeled internal standard like **(2-Chlorophenyl)diphenyl-methanol-d5** is crucial for developing robust and reliable bioanalytical methods.^[3]

General Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for using a deuterated internal standard in a quantitative LC-MS analysis.



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Quantitative analysis workflow.

Experimental Protocols

While a specific synthesis protocol for the deuterated compound is not publicly available, the following section details the synthesis of the non-deuterated precursor, (2-Chlorophenyl)diphenylmethanol. This compound is often used as a starting material for the synthesis of clotrimazole and its analogs.

Synthesis of (2-Chlorophenyl)diphenylmethanol

A common method for the synthesis of (2-Chlorophenyl)diphenylmethanol involves a Grignard reaction.

Materials:

- 2-Chlorobenzophenone
- Phenylmagnesium bromide (Grignard reagent)

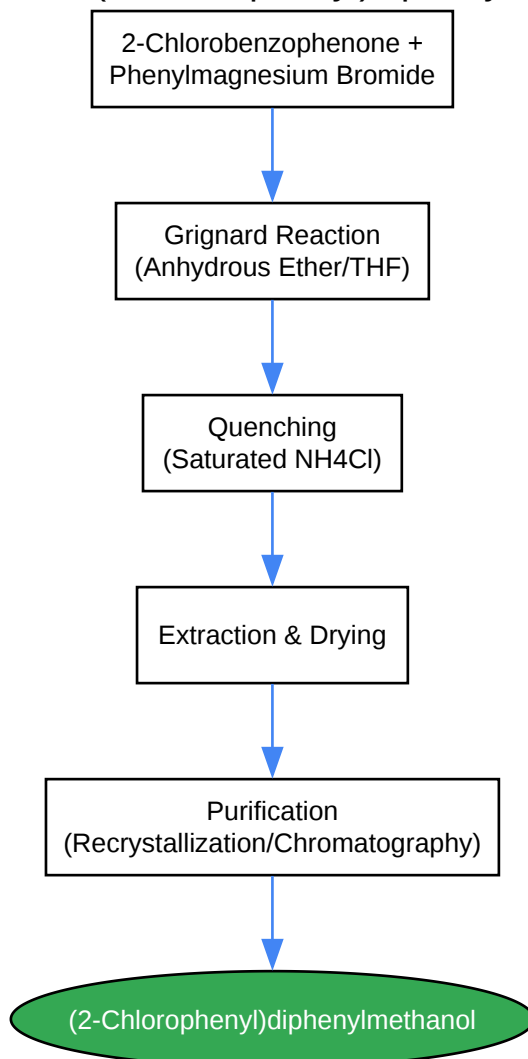
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Magnesium sulfate (anhydrous)

Procedure:

- A solution of 2-chlorobenzophenone in an anhydrous ether or THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled in an ice bath.
- A solution of phenylmagnesium bromide in ether or THF is added dropwise to the stirred solution of 2-chlorobenzophenone.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
- The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude (2-Chlorophenyl)diphenylmethanol can be purified by recrystallization or column chromatography.

The following diagram outlines the key steps in this synthesis.

Synthesis of (2-Chlorophenyl)diphenylmethanol



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Synthesis of the non-deuterated precursor.

Conclusion

(2-Chlorophenyl)diphenyl-methanol-d₅ is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard enables the development of highly accurate and precise quantitative analytical methods. While this guide provides an overview of its properties and applications, specific experimental conditions for its use should be optimized for each individual assay.

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